molecular formula C24H35N3O2S B2855118 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]ethanediamide CAS No. 1234998-52-7

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]ethanediamide

Cat. No.: B2855118
CAS No.: 1234998-52-7
M. Wt: 429.62
InChI Key: PRPUPZKQTYRIHA-UHFFFAOYSA-N
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Description

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]ethanediamide is a complex organic compound that features a cyclohexene ring, a piperidine ring, and an oxalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]ethanediamide typically involves multiple steps:

    Formation of the Cyclohexene Derivative: The cyclohexene ring is synthesized through a series of reactions starting from cyclohexanone, involving reduction and dehydration steps.

    Piperidine Ring Formation: The piperidine ring is formed via a Mannich reaction, where formaldehyde, a secondary amine, and a ketone are reacted.

    Oxalamide Group Introduction: The oxalamide group is introduced through the reaction of oxalyl chloride with the appropriate amine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(cyclohex-1-en-1-yl)ethyl)cyclopropanesulfonamide
  • N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide

Uniqueness

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]ethanediamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N3O2S/c1-30-22-10-6-5-9-21(22)18-27-15-12-20(13-16-27)17-26-24(29)23(28)25-14-11-19-7-3-2-4-8-19/h5-7,9-10,20H,2-4,8,11-18H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPUPZKQTYRIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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